Symmetric Bis(3-methylphenyl) Architecture vs. Asymmetric or Mono-aryl Analogs: Molecular Topology and Steric Bulk
N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide possesses a fully symmetric bis(3-methylphenyl) substitution pattern with a molecular weight of 319.4 g/mol, distinguishing it from the closest commercially cataloged analogs. The asymmetric positional isomer 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide shares the same molecular formula (C₁₉H₁₇N₃O₂) and identical molecular weight (319.4 g/mol) but differs in the substitution position on the carboxamide phenyl ring (para- vs. meta-methyl), which alters the spatial orientation of the methyl group relative to the pyridazine core . The mono-aryl analog N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (MW 305.3 g/mol; C₁₈H₁₅N₃O₂) lacks the second methyl substituent entirely, reducing both steric bulk and lipophilicity relative to the target compound . These structural differences influence the compound's ability to occupy hydrophobic pockets within kinase ATP-binding sites, a critical determinant of kinase selectivity profiles across the JAK, ALK, and c-Met families targeted by this chemotype [1].
| Evidence Dimension | Molecular topology: substituent count, symmetry, and molecular weight |
|---|---|
| Target Compound Data | MW 319.4 g/mol; C₁₉H₁₇N₃O₂; symmetric bis(3-methylphenyl); two methyl substituents, both at meta positions |
| Comparator Or Baseline | Comparator 1: 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide — MW 319.4 g/mol, C₁₉H₁₇N₃O₂, asymmetric meta/para-methyl arrangement. Comparator 2: N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide — MW 305.3 g/mol, C₁₈H₁₅N₃O₂, only one methyl substituent |
| Quantified Difference | MW difference vs. Comparator 2: +14.1 g/mol (attributable to the additional methyl group and symmetry). Symmetry: target compound is C₂-symmetric about the pyridazine-carboxamide axis; Comparator 1 is asymmetric; Comparator 2 is monosubstituted |
| Conditions | Structural comparison based on IUPAC names, molecular formulas, and canonical SMILES from vendor catalogs |
Why This Matters
The symmetric bis(3-methylphenyl) topology provides a distinct steric and hydrophobic footprint that cannot be replicated by asymmetric or mono-aryl analogs, directly impacting kinase active-site complementarity and the validity of structure-activity relationship extrapolations.
- [1] WO2015123453A1 — Pyridazine compounds as JAK inhibitors. See also: US-9126947-B2; CA2813580C. View Source
